Technical Monograph: Synthesis and Structural Characterization of 3-(Ethylamino)-1-phenylpyrrolidin-2-one
Technical Monograph: Synthesis and Structural Characterization of 3-(Ethylamino)-1-phenylpyrrolidin-2-one
The following technical monograph details the structural analysis and synthesis of 3-(Ethylamino)-1-phenylpyrrolidin-2-one . This guide is designed for organic chemists and pharmaceutical researchers, focusing on the practical methodology for synthesizing 3-amino-lactam scaffolds.
Executive Summary & Compound Profile
3-(Ethylamino)-1-phenylpyrrolidin-2-one is a functionalized
Chemical Identity
| Property | Specification |
| IUPAC Name | 3-(Ethylamino)-1-phenylpyrrolidin-2-one |
| Molecular Formula | |
| Molecular Weight | 204.27 g/mol |
| Core Scaffold | Pyrrolidin-2-one ( |
| Key Substituents | |
| Chirality | The C3 carbon is a chiral center.[1][2][3][4][5] Synthesis typically yields a racemate unless asymmetric catalysis is employed. |
Retrosynthetic Analysis
To design a robust synthesis, we apply a disconnection approach focusing on the C3–N bond and the C3 functionalization of the lactam ring.
Strategy:
The most reliable route involves the Nucleophilic Substitution (
Disconnection Logic:
-
Target Molecule (TM): 3-(Ethylamino)-1-phenylpyrrolidin-2-one.[6]
-
Disconnection 1: C3–N bond cleavage
Ethylamine (Nucleophile) + 3-Bromo-1-phenylpyrrolidin-2-one (Electrophile). -
Disconnection 2: C3–Br functionalization
1-Phenylpyrrolidin-2-one (Precursor). -
Starting Material: 1-Phenylpyrrolidin-2-one is commercially available or easily synthesized from
-butyrolactone and aniline.
Retrosynthesis Diagram
Figure 1: Retrosynthetic pathway identifying the key 3-bromo intermediate.
Detailed Synthesis Protocol
This protocol outlines a two-step synthesis starting from 1-phenylpyrrolidin-2-one.
Step 1: -Bromination of 1-Phenylpyrrolidin-2-one
Objective: Introduce a bromine atom at the C3 position to create a reactive electrophile. Mechanism: Radical halogenation or Enolate trapping. The enolate route is preferred for regioselectivity.
-
Reagents: Lithium Diisopropylamide (LDA), Trimethylsilyl chloride (TMSCl),
-Bromosuccinimide (NBS). -
Solvent: Anhydrous Tetrahydrofuran (THF).
-
Conditions: Cryogenic (
C).
Procedure:
-
Enolization: Charge a flame-dried flask with anhydrous THF and cool to
C. Add LDA (1.1 equiv). Slowly add a solution of 1-phenylpyrrolidin-2-one (1.0 equiv) in THF. Stir for 30 minutes to generate the lithium enolate. -
Bromination: Add NBS (1.05 equiv) dissolved in THF dropwise to the enolate solution at
C. -
Quench: Allow the mixture to warm to
C over 2 hours. Quench with saturated aqueous . -
Workup: Extract with ethyl acetate (
). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: The crude 3-bromo-1-phenylpyrrolidin-2-one is typically unstable on silica; use immediately or recrystallize from ethanol/hexanes if solid.
Step 2: Nucleophilic Substitution with Ethylamine
Objective: Displace the bromide with ethylamine to form the final amine.
Mechanism:
-
Reagents: Ethylamine (70% aq. or 2.0M in THF), Potassium Carbonate (
) or excess amine. -
Solvent: Acetonitrile (MeCN) or THF.
-
Conditions: Room temperature to mild reflux (
C).
Procedure:
-
Reaction Setup: Dissolve 3-bromo-1-phenylpyrrolidin-2-one (1.0 equiv) in MeCN.
-
Addition: Add Ethylamine (3.0–5.0 equiv). The excess amine acts as both nucleophile and base to scavenge HBr. Alternatively, add 1.5 equiv of
to scavenge acid. -
Execution: Stir the sealed reaction vessel at
C for 4–12 hours. Monitor conversion by TLC or LC-MS. -
Workup: Evaporate volatiles. Partition residue between dichloromethane (DCM) and water. The product is in the organic layer.[7]
-
Salt Formation (Optional): To isolate a stable solid, treat the free base in ether with HCl/dioxane to precipitate 3-(ethylamino)-1-phenylpyrrolidin-2-one hydrochloride .
Reaction Mechanism & Pathway
The formation of the final product relies on the high reactivity of the
Mechanistic Flow[1][3][4][5][7][8][9][10]
-
Nucleophilic Attack: The lone pair of the ethylamine nitrogen attacks the electrophilic C3 carbon from the backside (anti-bonding orbital).
-
Transition State: A pentacoordinate transition state is formed where the C-Br bond breaks as the C-N bond forms.
-
Inversion: The stereocenter at C3 undergoes Walden inversion (if the starting material was chiral).
-
Deprotonation: A second equivalent of ethylamine (or base) removes the proton from the ammonium intermediate to yield the neutral secondary amine.
Figure 2: SN2 Reaction mechanism for the amination step.
Analytical Characterization
Successful synthesis must be validated using spectroscopic methods.[1] The following data is expected for the title compound:
| Technique | Expected Signals / Characteristics |
| 1H NMR (CDCl3) | |
| IR Spectroscopy | 1680–1700 cm⁻¹: Strong C=O stretch ( |
| Mass Spectrometry | [M+H]⁺ = 205.13: Protonated molecular ion.Fragment 77 m/z: Phenyl cation typical of N-phenyl derivatives. |
Safety & Handling
-
Brominated Intermediates:
-Bromo lactams are potent alkylating agents and lachrymators. Handle in a fume hood with double nitrile gloves. -
Ethylamine: Highly volatile and flammable. Use in a well-ventilated area; prefer using THF solutions over pressurized gas where possible.
-
Waste Disposal: All halogenated waste must be segregated. Aqueous layers containing amines should be neutralized before disposal.
References
-
PubChem. (n.d.). 3-(ethylamino)-1-phenylpyrrolidin-2-one (Compound).[6] National Library of Medicine. Retrieved from [Link]
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Organic Chemistry Portal. (2023). Synthesis of 3-pyrrolin-2-ones and derivatives. Retrieved from [Link]
-
Beilstein Journals. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Retrieved from [Link]
Sources
- 1. jst-ud.vn [jst-ud.vn]
- 2. 3-Bromo-1-phenylpyrrolidin-2-one | C10H10BrNO | CID 3465232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. mdpi.com [mdpi.com]
- 5. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
- 6. PubChemLite - 3-(ethylamino)-1-phenylpyrrolidin-2-one (C12H16N2O) [pubchemlite.lcsb.uni.lu]
- 7. US4556674A - 2-Imino-pyrrolidines, process for their preparation, and therapeutic compositions containing same - Google Patents [patents.google.com]
